molecular formula C20H19NO4 B3028797 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione CAS No. 3308-99-4

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione

Cat. No.: B3028797
CAS No.: 3308-99-4
M. Wt: 337.4
InChI Key: KKIJKUYDQHEHRO-UHFFFAOYSA-N
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Description

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione (CAS 3308-99-4) is a chemical compound of significant interest in medicinal chemistry, particularly in the research and development of therapies for neurodegenerative diseases. This high-purity material serves as a key derivative of the isoindoline-1,3-dione (phthalimide) scaffold, a structure noted for its multidirectional biological activities . The core research value of this compound lies in its structural relation to potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These enzymes are critical targets in the investigation of Alzheimer's disease, as they are responsible for the breakdown of the neurotransmitter acetylcholine . The pathomechanism of Alzheimer’s involves the degeneration of cholinergic neurons, and inhibiting these cholinesterase enzymes is a established therapeutic strategy to alleviate symptoms of dementia . Derivatives of isoindoline-1,3-dione have been designed and evaluated as candidates for Alzheimer's therapy, showing promising activity in experimental settings . The specific structural features of this compound, including the 1,3-dioxolane and phthalimide groups, make it a valuable intermediate or precursor for further structural modifications in the effective design of potential cholinesterase inhibitors . This product is provided For Research Use Only. It is intended for laboratory and scientific investigation purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18-16-9-4-5-10-17(16)19(23)21(18)12-6-11-20(24-13-14-25-20)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJKUYDQHEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162968
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3308-99-4
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core. The dioxolane ring is introduced through the acetalization of an aldehyde or ketone with ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, would be crucial to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the isoindole-1,3-dione moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Isoindole-1,3-dione Derivatives with Hydroxyalkyl and Benzylamino Substituents

Key Examples :

  • 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5 in ): Molecular formula C₂₀H₂₀N₂O₃, synthesized via epoxide ring-opening with (2-methoxyphenyl)methanamine (26.3% yield).
  • 2-(3-((2,4-Dichlorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 8 in ): Features electron-withdrawing Cl substituents, synthesized in 31.4% yield.

Comparison :

  • Functional Groups: The target compound replaces the hydroxyl and benzylamino groups with a 1,3-dioxolane ring.
  • Synthesis : Analogues in use 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a precursor, reacting with amines under pyridine catalysis . The dioxolane group in the target compound likely requires a different synthetic route, possibly involving diol protection.
  • Physical Properties : Molecular weights of analogues range from ~300–350 g/mol, comparable to the target compound (337.37 g/mol). The dioxolane group may lower melting points relative to hydroxyalkyl derivatives due to reduced crystallinity .

Aromatic and Heterocyclic-Linked Isoindole-1,3-diones

Key Examples :

  • 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16 in ): Contains an imidazole ring, synthesized via ethylenediamine condensation (95% yield).
  • 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a in ): Features a hydrazone linker, synthesized with phenyl hydrazine (49% yield).

Comparison :

  • Applications : Hydrazone derivatives (e.g., 17a–c) are often explored for antimicrobial activity, while the dioxolane in the target compound may serve as a protecting group in multistep syntheses .

Indole- and Silyl-Substituted Analogues

Key Examples :

  • 2-[2-(5-Fluoro-1H-indol-3-yl)propyl]isoindoline-1,3-dione (Compound 215e in ): Synthesized via Rh-catalyzed hydroformylation/Fischer indolization (47% yield).
  • 2-[3-(Methyldiphenylsilyl)propyl]isoindoline-1,3-dione (): Features a silyl group, characterized by X-ray crystallography.

Comparison :

  • Biological Relevance : Indole derivatives (e.g., 215e) are bioactive, targeting serotonin receptors, whereas the dioxolane in the target compound may lack direct bioactivity but improve pharmacokinetics .
  • Synthesis Complexity : Indole derivatives require transition-metal catalysts (Rh), while the dioxolane compound’s synthesis is likely less resource-intensive .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%)
Target Compound C₂₀H₁₉NO₄ 337.37 2-Phenyl-1,3-dioxolane N/A
Compound 5 C₂₀H₂₀N₂O₃ 336.39 2-Methoxybenzylamino 26.3
Compound 16 C₁₈H₁₃N₃O₂ 303.31 2-Methylimidazolyl 95
Compound 215e C₁₉H₁₅FN₂O₂ 346.34 5-Fluoroindolyl 47

Table 2. Functional Group Impact on Properties

Substituent Type Example Compound Key Property Influence
1,3-Dioxolane Target Compound Increased hydrophobicity, stability
Hydrazone Compound 17a Redox activity, π-conjugation
Silyl Enhanced lipophilicity, steric bulk
Hydroxyalkyl Compound 5 Hydrogen bonding, crystallinity

Biological Activity

Overview

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione is a complex organic compound that integrates a dioxolane ring with an isoindole-1,3-dione moiety. This unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's ability to interact with various biological targets makes it a subject of interest for further research.

The compound exhibits significant biochemical properties due to its structural components:

  • Enzyme Interaction : The dioxolane ring can act as a reactive center, allowing for potential covalent bonding with nucleophilic amino acid residues in enzymes. This interaction could lead to either enzyme inhibition or activation, depending on the specific context and nature of the enzyme involved.
  • Binding Affinity : The phenyl group in the structure may facilitate π-π stacking interactions with aromatic amino acids, which can enhance the compound's binding affinity and specificity towards certain proteins.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing dioxolane structures can exhibit antimicrobial properties. The specific activity of this compound against various microbial strains remains to be fully characterized but is anticipated based on similar compounds.

Anticancer Properties

The isoindole derivative has been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Synthesis and Biological Testing

A study reported the synthesis of several isoindole derivatives, including this compound. Biological assays indicated that these compounds exhibited varying degrees of antifungal activity and were effective as plant growth regulators .

CompoundActivity TypeObserved Effects
This compoundAntifungalInhibition of fungal growth in vitro
Other Isoindole DerivativesAnticancerInduction of apoptosis in cancer cell lines

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound could disrupt cellular processes by interfering with enzyme function. This was evidenced by alterations in metabolic pathways when treated with the compound in cellular models .

Transport and Distribution

The transport mechanisms for this compound within biological systems are crucial for its efficacy. It is believed to be absorbed through passive diffusion or facilitated by specific transport proteins. Understanding these mechanisms will be vital for optimizing its therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
Reactant of Route 2
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2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione

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